molecular formula C22H26N2O B12372399 (1S)-1-cyclopropyl-2-(3,3-diphenylpiperidin-1-yl)-2-oxoethanamine

(1S)-1-cyclopropyl-2-(3,3-diphenylpiperidin-1-yl)-2-oxoethanamine

Cat. No.: B12372399
M. Wt: 334.5 g/mol
InChI Key: RVDAHWSYHUHTAL-FQEVSTJZSA-N
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Description

AD-8007 is a compound known for its role as an acetyl coenzyme A synthase 2 (ACSS2) inhibitor. This compound has garnered attention due to its ability to cross the blood-brain barrier and its significant impact on reducing lipid storage and cell colony formation in vitro models. AD-8007 has shown promising anti-cancer activity, particularly in breast cancer research .

Preparation Methods

The synthesis of AD-8007 involves specific reaction conditions and synthetic routes. While detailed synthetic routes are proprietary and not publicly disclosed, the compound is typically prepared through a series of organic reactions that ensure its purity and efficacy. Industrial production methods focus on optimizing yield and maintaining the integrity of the compound through controlled reaction conditions and purification processes .

Chemical Reactions Analysis

AD-8007 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

AD-8007 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its effects on cellular processes, particularly in lipid metabolism.

    Medicine: Investigated for its potential in cancer treatment, especially breast cancer. It has shown efficacy in reducing tumor cell viability and lipid storage in cancer cells.

    Industry: Utilized in the development of pharmaceuticals and other chemical products

Mechanism of Action

AD-8007 exerts its effects by inhibiting acetyl coenzyme A synthase 2 (ACSS2). This enzyme is crucial for the conversion of acetate to acetyl coenzyme A, a key molecule in fatty acid synthesis and protein acetylation. By inhibiting ACSS2, AD-8007 reduces the availability of acetyl coenzyme A, thereby decreasing lipid synthesis and promoting tumor cell death. This mechanism is particularly effective in targeting breast cancer brain metastatic cells .

Comparison with Similar Compounds

AD-8007 is unique in its ability to cross the blood-brain barrier and its specific inhibition of ACSS2. Similar compounds include:

Properties

Molecular Formula

C22H26N2O

Molecular Weight

334.5 g/mol

IUPAC Name

(2S)-2-amino-2-cyclopropyl-1-(3,3-diphenylpiperidin-1-yl)ethanone

InChI

InChI=1S/C22H26N2O/c23-20(17-12-13-17)21(25)24-15-7-14-22(16-24,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,17,20H,7,12-16,23H2/t20-/m0/s1

InChI Key

RVDAHWSYHUHTAL-FQEVSTJZSA-N

Isomeric SMILES

C1CC(CN(C1)C(=O)[C@H](C2CC2)N)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CC(CN(C1)C(=O)C(C2CC2)N)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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